3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14FN3O2S2 and its molecular weight is 399.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities , suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The compound 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .
Cellular Effects
In cellular processes, this compound has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways .
Biological Activity
3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, its mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of:
- Thiazolo[5,4-b]pyridine moiety
- Sulfonamide group
- Fluorine substitution
Its molecular formula is C19H14FN3O2S2, with a molecular weight of approximately 399.46 g/mol. The unique structural features contribute to its biological activity, particularly in targeting specific kinases involved in cancer progression.
Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways related to cell growth and survival. The compound demonstrates nanomolar IC50 values for PI3Kα, PI3Kγ, and PI3Kδ, indicating strong potency in inhibiting these targets .
The inhibition mechanism involves binding interactions with the active sites of PI3Ks, leading to a decrease in their activity. This effect can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .
Case Study 1: Anticancer Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines and demonstrated a marked reduction in cell viability compared to controls. The observed IC50 values were comparable to those of established chemotherapeutics like doxorubicin .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs based on the thiazolo[5,4-b]pyridine scaffold were synthesized to investigate the structure-activity relationship. The sulfonamide functionality was identified as critical for maintaining biological activity. Modifications such as fluorine substitution were found to enhance potency against specific kinases .
Comparative Analysis
The following table summarizes the biological activities of selected thiazolo[5,4-b]pyridine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorine and sulfonamide groups | Potent PI3K inhibitor |
4-Chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)benzenesulfonamide | Chlorine instead of fluorine | Moderate kinase inhibition |
N-(2-Methyl-thiazolo[5,4-b]pyridin-6-yl)-N'-(3-fluorophenyl)urea | Urea instead of sulfonamide | Inhibitor for specific kinases |
Properties
IUPAC Name |
3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIBTGSOHPUNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.